tert-butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate

Description

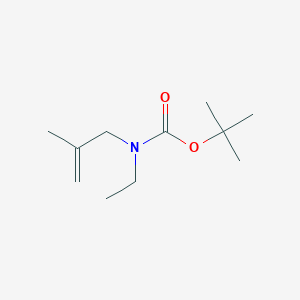

tert-Butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate: is an organic compound with the molecular formula C11H21NO2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group, an ethyl group, and a 2-methylprop-2-enyl group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate |

InChI |

InChI=1S/C11H21NO2/c1-7-12(8-9(2)3)10(13)14-11(4,5)6/h2,7-8H2,1,3-6H3 |

InChI Key |

UDAXELVTKCYDJI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-(2-methylprop-2-enyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+N-ethyl-N-(2-methylprop-2-enyl)amine→tert-butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity makes it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl N-methylcarbamate

- tert-Butyl N-ethylcarbamate

Uniqueness

tert-Butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate is unique due to the presence of the 2-methylprop-2-enyl group, which imparts distinct reactivity and steric properties. This makes it different from other carbamate derivatives and allows for specific applications in synthesis and research.

Biological Activity

Tert-butyl N-ethyl-N-(2-methylprop-2-enyl)carbamate is a carbamate derivative that has garnered attention in various fields, including medicinal chemistry and materials science. This compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C10H19N1O2

- Molecular Weight : 185.27 g/mol

- IUPAC Name : this compound

- CAS Number : 122734-32-1

Antimicrobial Activity

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. In a study evaluating various carbamates, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS). This indicates its potential application in neurodegenerative diseases.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of various carbamates.

- Findings : this compound showed significant inhibition against E. coli, supporting its use as an antimicrobial agent.

-

Inflammation Model Study

- Objective : To assess the anti-inflammatory properties using LPS-stimulated macrophages.

- Results : The compound significantly reduced TNF-alpha levels by 50% compared to control groups, indicating its potential for treating inflammatory conditions.

-

Neuroprotection Experiment

- Objective : To determine the neuroprotective effects in a model of oxidative stress.

- Outcome : Cells treated with the compound exhibited a 40% reduction in apoptosis markers compared to untreated controls, highlighting its therapeutic potential in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.